Isodorsmanin A
Overview
Description
Isodorsmanin A is a chalcone, a type of natural compound known for its diverse biological activities. It is a well-known constituent of the dried seeds of Psoralea corylifolia L., a plant commonly used in traditional medicine. This compound has been studied for its anti-inflammatory, antitumoral, antibacterial, antifungal, antimalarial, and antitubercular activities .
Mechanism of Action
Target of Action
Isodorsmanin A (IDA), a chalcone, primarily targets macrophages . Macrophages are a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells in a process called phagocytosis.
Mode of Action
This compound interacts with its targets by inhibiting the c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK) pathways . It also prevents the degradation of the nuclear factor of the kappa light polypeptide gene enhancer in the B-cells’ inhibitor, alpha (IκB-α), thus preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells’ (NF-κB) transcription factor .
Biochemical Pathways
This compound affects the JNK , MAPK , and NF-κB signaling pathways . These pathways play crucial roles in inflammation and immune responses. By inhibiting these pathways, this compound can suppress the production of inflammatory mediators and proinflammatory cytokines .
Result of Action
This compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) , and proinflammatory cytokines like tumor necrosis factor-α (TNF-α) , interleukin-6 (IL-6) , and interleukin-1β (IL-1β) . It also downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) within the treatment concentrations .
Biochemical Analysis
Biochemical Properties
Isodorsmanin A plays a significant role in biochemical reactions, particularly in the context of inflammation. It interacts with various enzymes, proteins, and other biomolecules. Notably, this compound inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK), which are crucial in the inflammatory response . Additionally, it protects the nuclear factor of the kappa light polypeptide gene enhancer in B-cells’ inhibitor, alpha (IκB-α), from degradation, thereby preventing the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor . These interactions highlight the compound’s potential in modulating inflammatory pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as proinflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) . This suppression occurs without cytotoxicity, indicating that this compound can modulate inflammatory responses without harming the cells . Furthermore, it downregulates the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the phosphorylation of JNK and MAPK, which are involved in the signaling pathways that lead to inflammation . Additionally, this compound protects IκB-α from degradation, preventing the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response . These molecular interactions underscore the compound’s potential as an anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound can maintain its anti-inflammatory effects over extended periods, suggesting that it is relatively stable
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively suppresses inflammatory responses without causing toxicity . At higher doses, there may be potential adverse effects, although specific toxic thresholds have not been extensively studied . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation. It interacts with enzymes such as iNOS and COX-2, which are involved in the production of inflammatory mediators . By downregulating the expression of these enzymes, this compound can modulate the metabolic flux and levels of metabolites associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s bioavailability and efficacy in modulating inflammatory responses.
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interactions with key biomolecules involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isodorsmanin A typically involves the use of chalcone synthesis methods. One common approach is the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from the dried seeds of Psoralea corylifolia L. using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound. Alternatively, large-scale synthesis can be achieved using optimized Claisen-Schmidt condensation reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Isodorsmanin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to dihydrochalcones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones and related compounds.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active chalcones and related compounds.
Biology: Investigated for its anti-inflammatory and antioxidant properties in cellular and animal models.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and microbial infections.
Comparison with Similar Compounds
Isodorsmanin A is unique among chalcones due to its specific biological activities and molecular targets. Similar compounds include:
Isoliquiritigenin: Another chalcone with anti-inflammatory and anticancer properties.
Cardamonin: Known for its anti-inflammatory and antimicrobial activities.
Licochalcone A: Exhibits strong antioxidant and anti-inflammatory effects.
This compound stands out due to its potent inhibition of specific signaling pathways involved in inflammation and cancer, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(E)-1-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)12-11-16-18(23)10-8-15(19(16)24-20)17(22)9-5-13-3-6-14(21)7-4-13/h3-10,21,23H,11-12H2,1-2H3/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVPKQZRCGYNR-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)C=CC3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC2=C(C=CC(=C2O1)C(=O)/C=C/C3=CC=C(C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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